Tos-PEG7-t-butyl ester is a specialized compound that combines polyethylene glycol with a tosyl group and a tert-butyl ester. This structure enhances its solubility and stability, making it particularly useful in pharmaceutical and biochemical applications. The compound is classified as a PEG (polyethylene glycol) linker, which is often utilized in drug delivery systems and bioconjugation processes.
The compound is commercially available through various chemical suppliers, including AxisPharm and MedChemExpress, which provide detailed specifications and synthesis information. Its unique properties stem from the combination of the hydrophilic polyethylene glycol segment with the hydrophobic tert-butyl ester and reactive tosyl group, facilitating diverse applications in drug formulation and protein engineering .
Tos-PEG7-t-butyl ester falls under the category of PEG linkers, specifically designed for bioconjugation. It is used to modify biomolecules to improve their pharmacokinetic properties and enhance solubility in aqueous environments. This classification allows it to serve as a versatile tool in pharmaceutical research and development.
The synthesis of Tos-PEG7-t-butyl ester typically involves the reaction of polyethylene glycol with tosyl chloride in the presence of a base, followed by esterification with tert-butyl alcohol. The general synthetic route can be summarized as follows:
The reaction conditions generally require careful control of temperature and pH to ensure high yields and purity. For example, the reaction may be conducted under anhydrous conditions to prevent hydrolysis of the intermediates, often utilizing solvents such as dichloromethane or dimethylformamide .
Tos-PEG7-t-butyl ester has a molecular formula of C26H44O11S and a molecular weight of approximately 564.69 g/mol. The structure includes:
The compound's structural features contribute to its solubility profile and reactivity, making it suitable for various biochemical applications. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the purity and identity of the synthesized product .
Tos-PEG7-t-butyl ester can undergo several chemical reactions due to its functional groups:
The nucleophilic substitution reactions are particularly valuable in bioconjugation applications, where stable linkages between biomolecules are required. The reaction conditions must be optimized to favor the desired product while minimizing side reactions .
The mechanism of action for Tos-PEG7-t-butyl ester primarily involves its role as a linker in bioconjugation processes:
This mechanism is crucial in applications such as drug delivery systems where improved solubility leads to enhanced bioavailability of therapeutic agents .
Relevant data indicate that Tos-PEG7-t-butyl ester exhibits low toxicity levels, making it suitable for use in biological systems .
Tos-PEG7-t-butyl ester has several scientific uses:
These applications underscore its significance in pharmaceutical research and development, particularly in improving therapeutic efficacy through innovative delivery methods .
Tos-PEG7-t-butyl ester possesses the systematic IUPAC name tert-butyl 1-(tosyloxy)-3,6,9,12,15,18-hexaoxahenicosan-21-oate, reflecting its linear PEG core flanked by functional termini [10]. Its molecular formula is C₂₆H₄₄O₁₁S, with a precise molecular weight of 564.69 g/mol [2] [4] [9]. This monodisperse character distinguishes it from polydisperse PEG analogs, ensuring reproducible pharmacokinetic behavior in biomedical applications [8]. The structural integrity arises from seven repeating ethylene oxide units (–CH₂CH₂O–), generating a 31.5 Å spacer length that facilitates molecular bridging in dimeric ligands [5].
Table 1: Atomic Composition and Physicochemical Properties
Property | Value |
---|---|
Molecular formula | C₂₆H₄₄O₁₁S |
Molecular weight | 564.69 g/mol |
CAS registry number | 406213-75-0 |
Purity specifications | ≥95-98% |
Storage conditions | -20°C |
Canonical SMILES | CC1=CC=C(S(=O)(OCCOCCOCCOCCOCCOCCOCCC(OC(C)(C)C)=O)=O)C=C1 [10] |
The compound features three functionally critical moieties that govern its reactivity profile:
Table 2: Reactivity Parameters of Functional Groups
Functional Group | Reaction Chemistry | Deprotection/Coupling Conditions |
---|---|---|
Tosyl (-OTs) | Nucleophilic substitution (Sₙ2) | Amines (25°C, pH 8-9); Thiols (20°C, pH 7.5) |
tert-Butyl ester | Acid-catalyzed hydrolysis | TFA/DCM (1:1, 1-2 h, 25°C) |
Terminal ether | Inert under physiological conditions | N/A |
The strategic implementation of PEG spacers evolved from early protein PEGylation efforts in the 1970s, where polydisperse PEGs reduced immunogenicity of bovine serum albumin [8]. This culminated in 1990 with FDA approval of Adagen® (pegademase bovine), the first PEGylated therapeutic for severe combined immunodeficiency [8]. The introduction of monodisperse PEG derivatives like Tos-PEG7-t-butyl ester addressed batch-to-batch variability issues inherent in polydisperse systems, enabling precision drug design [8].
Parallel innovations emerged in linker chemistry:
Table 3: Milestones in PEG Linker Development for Therapeutics
Year | Therapeutic Agent | PEG Function | Significance |
---|---|---|---|
1990 | Adagen® (pegademase bovine) | 11-17 × 5 kDa chains | First FDA-approved PEGylated enzyme |
2001 | PegIntron® (interferon α-2b) | 12 kDa linear PEG | Hepatitis C therapy with reduced dosing frequency |
2018 | Adynovate® (antihemophilic) | ≥1 × 20 kDa chain | Improved clotting factor half-life |
2021 | Skytrofa® (somatropin) | 4 × 10 kDa chains | Weekly growth hormone therapy |
2023 | Izervay® (avacincaptad) | ~43 kDa branched PEG | RNA aptamer stabilization for ocular disease |
The heptameric PEG spacer (PEG7) represents a strategic optimization between steric flexibility, hydrophilicity, and molecular reach:
Solubility enhancement: The PEG7 unit provides 15 oxygen atoms capable of hydrogen bonding, significantly increasing aqueous solubility (>100 mg/mL) compared to shorter PEG analogs (PEG3: ≈50 mg/mL). This property prevents aggregation in biological matrices and maintains conjugate stability during circulation [1] [3].
Spatial requirements: Computational modeling indicates PEG7 spans ≈40 Å, matching the optimal distance between binding sites in dimeric CXCR4 receptors. Homodimeric ligands connected via PEG7 demonstrated near-identical IC₅₀ values (25 nM) to PEG5-linked analogs (23 nM), but superior efficacy over PEG3-linked dimers (462 nM) [5]. This length accommodates receptor dimerization geometry without entropic penalty.
ADC performance: Pendant PEG7 architectures in antibody-drug conjugates reduced aggregation under thermal stress versus linear PEG24 linkers. Pharmacokinetic studies revealed slower clearance rates for pendant configurations, attributed to optimized hydration shielding without excessive linker rigidity [3].
Synthetic versatility: PEG7 balances hydrophilicity and manageable steric bulk during solid-phase peptide synthesis. Longer chains (e.g., PEG12) complicate purification, while shorter spacers (PEG3-PEG5) limit solubility enhancement in hydrophobic drug conjugates [5] [8].
Table 4: Impact of PEG Length on Bioconjugate Performance
PEG Unit | Chain Length (Å) | Relative Solubility | CXCR4 Dimer IC₅₀ | ADC Aggregation Tendency |
---|---|---|---|---|
PEG3 | ≈15 | ++ | 462 nM | High |
PEG5 | ≈25 | +++ | 23 nM | Moderate |
PEG7 | ≈31.5 | ++++ | 25 nM | Low |
PEG24 | ≈100 | +++++ | Not tested | Variable* |
*Linear PEG24 increased aggregation versus pendant PEG12 architectures [3]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7